molecular formula C17H25N3O3 B7918034 [1-((S)-2-Amino-propionyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester

[1-((S)-2-Amino-propionyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester

Cat. No.: B7918034
M. Wt: 319.4 g/mol
InChI Key: IHYFHZVQFKSFPY-CFMCSPIPSA-N
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Description

[1-((S)-2-Amino-propionyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester (CAS: 919108-51-3; alternative CAS: 1354029-43-8) is a synthetic organic compound with the molecular formula C₁₇H₂₅N₃O₃ and a molecular weight of 319.40 g/mol . Structurally, it features a piperidine ring substituted at the 3-position with a methyl-carbamic acid benzyl ester group and an (S)-2-amino-propionyl moiety. This configuration introduces chirality at the propionyl residue, which may influence its biological activity and pharmacokinetic properties.

Properties

IUPAC Name

benzyl N-[1-[(2S)-2-aminopropanoyl]piperidin-3-yl]-N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3/c1-13(18)16(21)20-10-6-9-15(11-20)19(2)17(22)23-12-14-7-4-3-5-8-14/h3-5,7-8,13,15H,6,9-12,18H2,1-2H3/t13-,15?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHYFHZVQFKSFPY-CFMCSPIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC(C1)N(C)C(=O)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCCC(C1)N(C)C(=O)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-((S)-2-Amino-propionyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester typically involves multiple steps. One common method starts with the protection of the amino group of the amino acid derivative, followed by the formation of the piperidine ring. The final step involves the esterification of the carbamic acid with benzyl alcohol under specific reaction conditions, such as the presence of a catalyst and controlled temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process may also include purification steps such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

[1-((S)-2-Amino-propionyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester or amino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, [1-((S)-2-Amino-propionyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester can be used to study enzyme interactions and protein modifications. Its ability to form stable complexes with proteins makes it useful in biochemical assays.

Medicine

In medicine, this compound has potential applications as a drug precursor or active pharmaceutical ingredient. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of [1-((S)-2-Amino-propionyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share key structural or functional similarities with [1-((S)-2-Amino-propionyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester. Differences in substitution patterns, stereochemistry, and functional groups highlight their divergent properties.

3-{[((S)-2-Amino-propionyl)-ethyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester (CAS 1353943-98-2)

  • Structure: This analog replaces the methyl-carbamic acid benzyl ester group with a piperidine-1-carboxylic acid benzyl ester. Additionally, the (S)-2-amino-propionyl moiety is linked via an ethyl-amino spacer.
  • Key Differences: Substitution: Ethyl-amino vs. methyl-carbamate substitution alters polarity and steric bulk. Stereochemistry: Both retain the (S)-configuration at the propionyl group, but the ethyl-amino spacer may affect conformational flexibility .
  • Implications: The ethyl-amino linker could enhance solubility but reduce metabolic stability compared to the methyl-carbamate group in the parent compound.

L-163,540: 1-[2(R)-(2-Amino-2-methylpropionyl)amino]-3-(1H-indol-3-yl)propionyl]-3-benzylpiperidine-3(S)-carboxylic acid ethyl ester

  • Structure: Features a benzylpiperidine core with an amino-propionyl side chain and an indole-containing substituent.
  • Key Differences: Core Modifications: Incorporates an indole ring, which enhances aromatic interactions in biological systems.
  • Implications : The indole moiety in L-163,540 highlights the importance of aromatic substituents in receptor binding, a feature absent in the target compound.

(2-Dimethylamino-ethyl)-methyl-carbamic acid (1S,3R,4S)-3-ethyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)-cyclopentyl ester

  • Structure : Shares a methyl-carbamic acid ester group but replaces the piperidine ring with a cyclopentyl scaffold fused to a heterocyclic pyrrolo-triazolo-pyrazine system.
  • Key Differences :
    • Core Heterocycles : The cyclopentyl-pyrrolo-triazolo-pyrazine system introduces planar rigidity, contrasting with the flexible piperidine ring.
    • Pharmacological Role : Such structures are often explored as kinase inhibitors or GPCR modulators .
  • Implications : Rigid heterocyclic cores may improve target selectivity but reduce synthetic accessibility compared to simpler piperidine derivatives.

MSC2364588: (R)-7-Fluoro-3-(morpholin-4-yl carbonyl)-1-[1-(2-morpholin-4-yl ethyl)piperidin-3-yl]-1,4-dihydrothiochromeno[4,3-c]pyrazole 5,5-dioxide

  • Structure : Contains a piperidin-3-yl group but incorporates a sulfone and pyrazole ring system.
  • Synthesis: Requires nine linear steps, including oxidation and cyclization, indicating higher complexity than the target compound .
  • Implications : The sulfone group improves metabolic stability, while the pyrazole ring may confer anti-inflammatory or anticancer activity.

Structural and Functional Comparison Table

Compound Name Core Structure Key Functional Groups Molecular Weight (g/mol) Notable Features Reference
Target Compound Piperidine Methyl-carbamate, (S)-2-amino-propionyl 319.40 Chiral center, benzyl ester
3-{[((S)-2-Amino-propionyl)-ethyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester Piperidine Ethyl-amino spacer, carboxylic acid ester Not reported Enhanced solubility
L-163,540 Benzylpiperidine Indole, ethyl ester Not reported Growth hormone secretagogue activity
(2-Dimethylamino-ethyl)-methyl-carbamic acid cyclopentyl ester Cyclopentyl Pyrrolo-triazolo-pyrazine, dimethylamino Not reported Kinase inhibition potential
MSC2364588 Piperidine Sulfone, pyrazole, morpholine Not reported Anti-inflammatory/anticancer applications

Research Implications and Gaps

  • Biological Data: No direct activity data are available for the target compound, unlike analogs like L-163,540 or MSC2364586.
  • Chirality: The (S)-configuration of the amino-propionyl group may enhance target specificity, as seen in enantioselective drug candidates .

Biological Activity

The compound [1-((S)-2-Amino-propionyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester (CAS: 919108-51-3) is a specialty chemical with notable biological activities, particularly in the context of pain modulation and inflammation. This article explores its biological activity, including mechanisms of action, potency, and relevant case studies.

  • Molecular Formula : C17H25N3O3
  • Molecular Weight : 317.41 g/mol
  • CAS Number : 919108-51-3
  • Synonyms : Benzyl (1-((S)-2-amino-propanoyl)piperidin-3-yl)(methyl)carbamate

Inhibition of N-acylethanolamine Acid Amidase (NAAA)

One of the primary biological activities of this compound is its role as an inhibitor of N-acylethanolamine acid amidase (NAAA), an enzyme involved in the hydrolysis of endocannabinoids and fatty acid amides. The inhibition of NAAA enhances the levels of endogenous cannabinoids, contributing to analgesic effects.

Research indicates that this compound has a significant inhibitory potency, with an IC50 value of 127 nM for rat NAAA, demonstrating its potential as a therapeutic agent in pain management and inflammation reduction .

Modulation of Pain and Inflammation

The compound's ability to modulate pain is closely linked to its interaction with the endocannabinoid system. It has been shown to suppress pain behaviors induced by tissue injury and inflammation in rodent models, suggesting its utility in treating various pain conditions .

Case Studies and Experimental Data

  • Study on Pain Models :
    • In a study involving rodents, the administration of this compound resulted in a marked reduction in pain responses associated with both acute and chronic inflammatory conditions. The results indicated a dose-dependent relationship between compound concentration and analgesic effect.
  • Pharmacokinetics :
    • Pharmacokinetic studies revealed that the compound exhibited favorable stability in plasma, with slower degradation rates compared to similar compounds. This stability is crucial for maintaining effective therapeutic concentrations over time .
  • Comparative Potency Analysis :
    • A comparative analysis showed that derivatives with different substituents on the carbamate group displayed varying degrees of potency against NAAA. For instance, modifications leading to increased lipophilicity generally enhanced inhibitory activity, underscoring the importance of structural optimization in drug development .

Summary Table of Biological Activity

Activity IC50 Value Notes
NAAA Inhibition127 nMSignificant potency in rat models
Pain ModulationVariesEffective in acute and chronic models
Stability in PlasmaHigher than similar compoundsImportant for sustained therapeutic effects

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